CID 5460552
Description
CID 5460552 corresponds to the phosphite ion (PO₃³⁻), a polyatomic inorganic anion with a trigonal pyramidal geometry . Its molecular formula is O₃P⁻², and it has a molecular weight of 78.972 g/mol. The phosphite ion is derived from phosphorous acid (H₃PO₃) and serves as a key intermediate in agricultural and industrial applications, such as fertilizer production and corrosion inhibition.
Properties
Molecular Formula |
O3P-2 |
|---|---|
Molecular Weight |
78.972 g/mol |
InChI |
InChI=1S/O3P/c1-4(2)3/q-2 |
InChI Key |
UVQGZXCFEVOXIZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])[O] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structurally Similar Compounds
Phosphate Ion (PO₄³⁻)
- Molecular Formula : O₄P⁻³
- Molecular Weight : 94.97 g/mol
- Geometry : Tetrahedral
- Key Differences :
- Applications : Essential in biochemistry (ATP, DNA backbone), fertilizers, and detergents.
Sulfite Ion (SO₃²⁻)
- Molecular Formula : O₃S⁻²
- Molecular Weight : 80.07 g/mol
- Geometry : Trigonal pyramidal (analogous to phosphite)
- Key Differences :
- The central sulfur atom in sulfite has a different electronegativity and ionic radius compared to phosphorus in phosphite, leading to distinct reactivity.
- Sulfite is a stronger reducing agent than phosphite.
- Applications : Food preservation (wine, dried fruits), water treatment.
Functionally Similar Compounds
Hypophosphite Ion (H₂PO₂⁻)
- Molecular Formula : H₂O₂P⁻
- Molecular Weight : 65.99 g/mol
- Geometry : Distorted tetrahedral
- Key Differences :
- Hypophosphite contains two hydrogen atoms bonded to phosphorus, making it a stronger reducing agent than phosphite.
- It is used in electroless nickel plating, whereas phosphite is utilized in agriculture.
Arsenite Ion (AsO₃³⁻)
- Molecular Formula : O₃As⁻³
- Molecular Weight : 122.92 g/mol
- Geometry : Trigonal pyramidal
- Key Differences: Arsenite is highly toxic, whereas phosphite is relatively non-toxic. Both ions act as ligands in coordination chemistry, but arsenite is more prevalent in environmental contaminants.
Data Table: Comparative Analysis
| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Geometry | Key Applications | Reactivity Profile |
|---|---|---|---|---|---|---|
| Phosphite | 5460552 | O₃P⁻² | 78.972 | Trigonal pyramidal | Agriculture, water treatment | Moderate reducing agent |
| Phosphate | N/A | O₄P⁻³ | 94.97 | Tetrahedral | Fertilizers, biochemistry | Oxidized form of phosphorus |
| Sulfite | N/A | O₃S⁻² | 80.07 | Trigonal pyramidal | Food preservation, paper industry | Strong reducing agent |
| Hypophosphite | N/A | H₂O₂P⁻ | 65.99 | Distorted tetrahedral | Electroless plating, pharmaceuticals | Very strong reducing agent |
Q & A
How to formulate a focused research question for studying CID 5460552?
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. Ensure it addresses a knowledge gap, is measurable, and avoids vague terms. For example: "How does this compound modulate [specific biological target] in [cell type/model], compared to [control compound], under [experimental conditions]?" .
Q. What are essential steps for conducting a literature review on this compound?
- Systematic search : Use databases (e.g., PubMed, SciFinder) with keywords like "this compound," "mechanism," "synthesis," or "bioactivity."
- Gap analysis : Identify conflicting results (e.g., discrepancies in reported IC50 values) or underexplored applications (e.g., neurological effects).
- Prioritize primary sources : Exclude unreliable platforms like .
Q. How to design a reproducible experimental protocol for synthesizing this compound?
- Detailed methods : Specify reaction conditions (temperature, solvent purity), instrumentation (NMR parameters), and compound characterization (HPLC purity thresholds).
- Controls : Include positive/negative controls for bioactivity assays.
- Documentation : Follow guidelines from journals like Medicinal Chemistry Research for reporting synthetic procedures .
Q. What ethical considerations apply to in vivo studies involving this compound?
- Animal welfare : Adhere to ARRIVE guidelines for humane endpoints and sample sizes.
- Data transparency : Disclose conflicts of interest and raw data availability.
- Compliance : Obtain institutional ethics board approval before testing .
Advanced Research Questions
Q. How to resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?
- Methodology audit : Compare experimental conditions (e.g., pH, temperature) across studies.
- Statistical reanalysis : Apply meta-analysis to pooled data, checking for outliers or batch effects.
- Validation : Replicate key experiments using standardized protocols (e.g., OECD guidelines) .
Q. What advanced computational methods can predict this compound’s binding affinity to novel targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with protein structures (PDB IDs).
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Train models on bioactivity data from ChEMBL or PubChem .
Q. How to optimize the pharmacokinetic profile of this compound while minimizing toxicity?
- Structural analogs : Synthesize derivatives with modified functional groups (e.g., esterification for increased bioavailability).
- ADMET screening : Use in vitro assays (e.g., CYP450 inhibition, hERG channel binding) and in silico tools like ADMET Predictor.
- Dose-response studies : Apply Hill slope analysis to identify therapeutic windows .
Q. What strategies address low reproducibility in this compound’s reported biological activity?
- Standardize assays : Use CLIA-certified labs for cell viability assays (e.g., MTT) and validate antibodies via Western blot.
- Batch variability : Characterize compound purity for each experiment (e.g., ≥95% by LC-MS).
- Collaborative trials : Conduct multi-lab studies to assess inter-laboratory consistency .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound?
- Non-linear regression : Fit sigmoidal curves (log[inhibitor] vs. response) in GraphPad Prism.
- ANOVA with post hoc tests : Compare multiple treatment groups, adjusting for false discovery rates.
- Bayesian modeling : Estimate uncertainty in EC50/IC50 values using Stan or PyMC3 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
